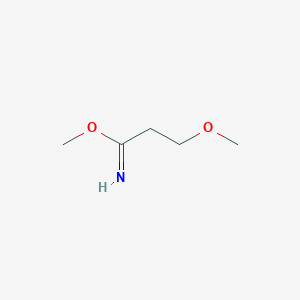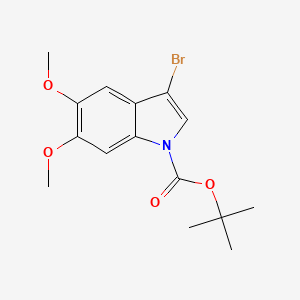![molecular formula C11H5ClF3N3 B15223760 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and trifluoromethyl groups in its structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline typically involves the cyclization of quinoxaline derivatives. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of a suitable catalyst . Another approach involves the decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazoquinoxaline core.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Reduced imidazoquinoxaline derivatives.
Substitution: Substituted imidazoquinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly against melanoma and leukemia.
Industry: Utilized in the development of organic semiconductors and electroluminescent materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways . The compound’s ability to bind to these targets disrupts normal cellular functions, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms in the ring system.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness: 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Propriétés
Formule moléculaire |
C11H5ClF3N3 |
|---|---|
Poids moléculaire |
271.62 g/mol |
Nom IUPAC |
4-chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H5ClF3N3/c12-10-9-4-16-5-18(9)8-2-1-6(11(13,14)15)3-7(8)17-10/h1-5H |
Clé InChI |
DTEIFTVXRCDYHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)N=C(C3=CN=CN23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


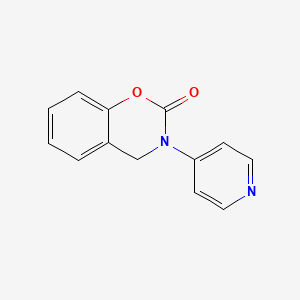
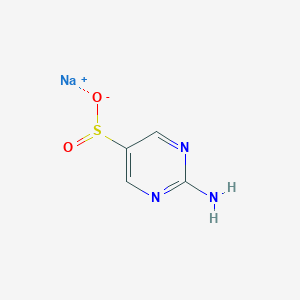


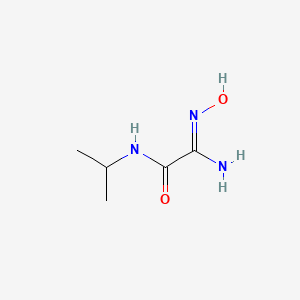
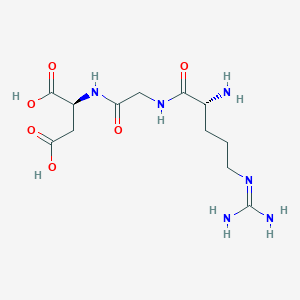
![2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15223728.png)
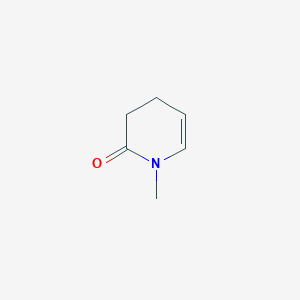
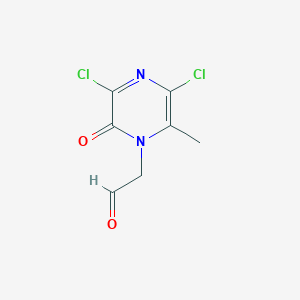
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
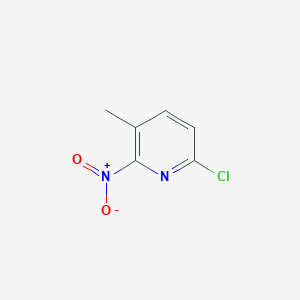
![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
